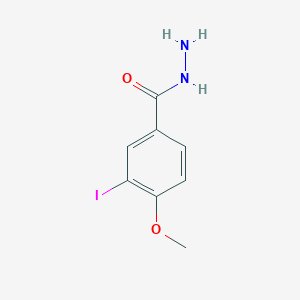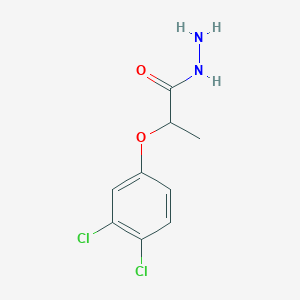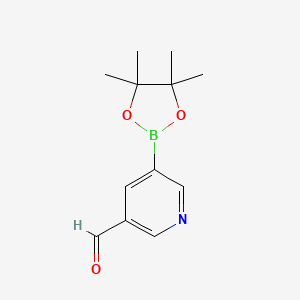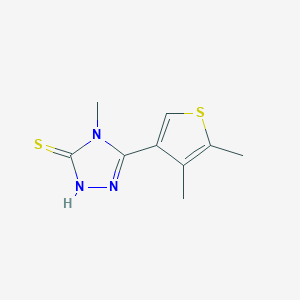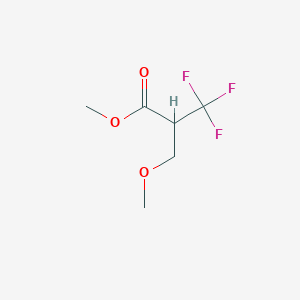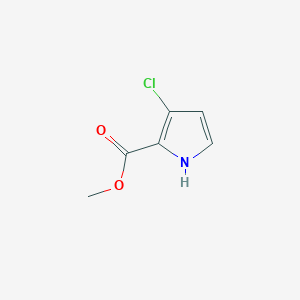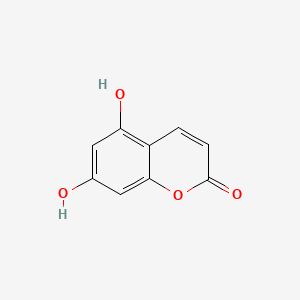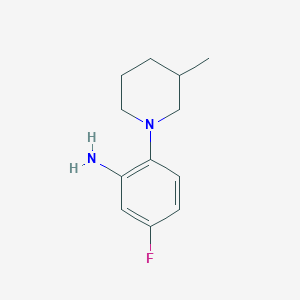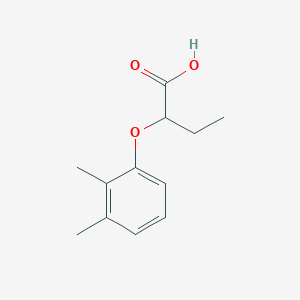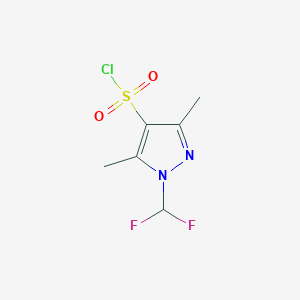![molecular formula C7H5N3O B1309714 ピラゾロ[1,5-a]ピリミジン-3-カルバルデヒド CAS No. 879072-59-0](/img/structure/B1309714.png)
ピラゾロ[1,5-a]ピリミジン-3-カルバルデヒド
概要
説明
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C7H5N3O. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with an aldehyde functional group at the 3-position.
科学的研究の応用
Chemistry: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways .
Medicine: Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as therapeutic agents for treating various diseases, including cancer, inflammatory disorders, and viral infections .
Industry: In the industrial sector, pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is used in the development of new materials with specific properties, such as fluorescence for imaging applications .
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell proliferation, growth, migration, and cytokine production .
Mode of Action
The compound interacts with PI3Kδ, inhibiting its activity. This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is the PI3K/AKT signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism . By inhibiting PI3Kδ, the compound disrupts this pathway, potentially leading to a decrease in cell proliferation and growth .
Result of Action
The inhibition of PI3Kδ by Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde can lead to a decrease in cell proliferation and growth . This makes the compound a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
生化学分析
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in vital cellular processes such as cell proliferation, growth, and migration . The compound’s interaction with PI3Kδ is selective, displaying high inhibitory activity with an IC50 value of 18 nM . This interaction is significant for its potential use in treating inflammatory and autoimmune diseases.
Cellular Effects
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde affects various cell types and cellular processes. It has been shown to reduce cell viability, induce apoptosis, and cause cell cycle arrest in lymphoid and myeloid cell lines . The compound influences cell signaling pathways, particularly those involving PI3Kδ, leading to changes in gene expression and cellular metabolism. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde exerts its effects through binding interactions with biomolecules. It inhibits PI3Kδ by binding to its active site, preventing the kinase from phosphorylating its substrates . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors involved in cell survival and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3Kδ without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is involved in metabolic pathways related to its interaction with PI3Kδ. The compound’s inhibition of PI3Kδ affects metabolic flux and metabolite levels, particularly those involved in glucose homeostasis and lipid metabolism . These effects are significant for its potential use in treating metabolic disorders and inflammatory diseases.
Transport and Distribution
Within cells and tissues, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in inhibiting PI3Kδ and modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with formylating agents such as formamide or formic acid . The reaction conditions often include the use of catalysts like zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde on a larger scale would likely involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
類似化合物との比較
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
- 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific aldehyde functional group at the 3-position, which allows for diverse chemical modifications and reactions. This functional group also contributes to its potential as a versatile building block in organic synthesis and its biological activity as an enzyme inhibitor .
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYVEJZJDFREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424545 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-59-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



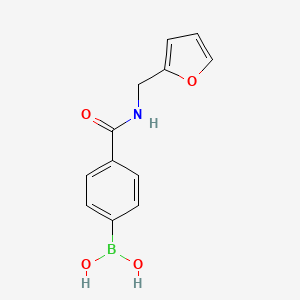

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
